N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide
CAS No.:
Cat. No.: VC15729484
Molecular Formula: C13H10N4O2S
Molecular Weight: 286.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4O2S |
|---|---|
| Molecular Weight | 286.31 g/mol |
| IUPAC Name | N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18) |
| Standard InChI Key | CKXWPDSDPPRMGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates three heterocyclic systems:
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Furan ring: A five-membered oxygen-containing aromatic system at position 2 of the carbohydrazide group.
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Pyrrole-thiazole hybrid: A bicyclic system where a pyrrole ring is fused to a thiazole moiety at the 2-position.
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Hydrazone bridge: A linkage connecting the furan-carbohydrazide to the pyrrole-thiazole unit .
The planar arrangement of these rings facilitates π-π stacking interactions, while the hydrazone group introduces conformational flexibility. X-ray crystallography data for analogous compounds suggest that the thiazole sulfur atom participates in weak hydrogen bonding, which may influence solubility and target binding .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically involves a condensation reaction between furan-2-carbohydrazide and a thiazole-substituted pyrrole aldehyde. A representative protocol adapted from pyrazine-carbohydrazide syntheses is outlined below:
Reagents:
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Furan-2-carbohydrazide (0.05 mol)
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1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (0.05 mol)
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Ethanol (solvent)
Procedure:
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Dissolve furan-2-carbohydrazide in 10 mL ethanol.
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Add the aldehyde derivative dropwise under reflux (78–82°C).
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Stir for 4–6 hours until precipitation completes.
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Filter, wash with cold ethanol, and recrystallize.
Yield: ~70–85% (reported for analogous reactions) .
Reaction Mechanism
The hydrazone formation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration:
Acid catalysts (e.g., acetic acid) accelerate imine formation, while elevated temperatures favor equilibrium shifts toward product formation .
Physicochemical Properties
The compound’s limited aqueous solubility (logP = 1.92) suggests lipid bilayer permeability, a trait advantageous for antimicrobial or anticancer applications .
Challenges and Future Directions
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Synthetic scalability: Current routes require stoichiometric aldehydes and prolonged refluxing. Flow chemistry or microwave-assisted synthesis could improve efficiency .
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Toxicity profiling: No in vivo data exist; hydrazides often show hepatotoxicity risks, necessitating structural optimization .
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Target identification: Proteomics approaches (e.g., affinity chromatography) are needed to map interaction networks.
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